4-Isopropoxypyridine

Beschreibung

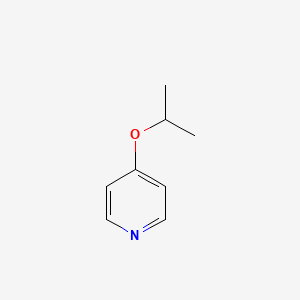

4-Isopropoxypyridine is a pyridine derivative with an isopropoxy (-OCH(CH₃)₂) substituent at the 4-position of the aromatic ring. This compound is characterized by its ether functional group, which confers moderate polarity and steric bulk compared to smaller substituents like methoxy (-OCH₃) or hydroxy (-OH).

Eigenschaften

IUPAC Name |

4-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7(2)10-8-3-5-9-6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHELYFQSNOJLTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403963 | |

| Record name | 4-ISOPROPOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53708-19-3 | |

| Record name | 4-ISOPROPOXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Isopropoxypyridine can be synthesized through several methods. One common approach involves the reaction of 4-hydroxypyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetone or dimethylformamide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Isopropoxypyridine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to 4-isopropylaminopyridine.

Substitution: It can participate in nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: this compound N-oxide.

Reduction: 4-Isopropylaminopyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Isopropoxypyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Isopropoxypyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The isopropoxy group can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

The substituent at the 4-position of pyridine significantly influences electronic and steric properties:

Physical Properties

Key physical properties of selected pyridine derivatives are compared below:

- Melting Points: The isopropoxy group’s bulk likely reduces crystal lattice stability, leading to a lower melting point (~150–170°C) compared to amino-substituted derivatives (268–287°C) .

- Solubility : The isopropoxy group enhances lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate. This contrasts with carboxy- or hydroxy-substituted derivatives, which exhibit higher polarity .

Spectroscopic Data

Infrared (IR) and nuclear magnetic resonance (NMR) data for related compounds provide insights into this compound’s expected spectral features:

IR Spectroscopy :

¹H NMR (δ, ppm) :

- Isopropoxy CH₃ groups: ~1.2–1.4 (doublet, 6H).

- OCH(CH₃)₂ methine proton: ~4.5–5.0 (septet, 1H).

- Pyridine ring protons: H-2 and H-6 at ~8.5–8.7; H-3 and H-5 at ~7.0–7.5 .

Biologische Aktivität

4-Isopropoxypyridine, a derivative of pyridine, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by an isopropoxy group attached to the 4-position of the pyridine ring. Its molecular formula is , and its structure can be represented as follows:

This structure contributes to its unique biological activity, particularly in interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of traditional antibiotics, suggesting its potential as an alternative antimicrobial agent.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Klebsiella pneumoniae | 20 | |

| Standard Antibiotic (Ampicillin) | Staphylococcus aureus | 30 |

2. Anti-Inflammatory Activity

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This activity may be attributed to the compound's ability to modulate signaling pathways involved in inflammation.

3. Neuroprotective Effects

Recent investigations have suggested that this compound may offer neuroprotective benefits. In animal models of neurodegenerative diseases, treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function. The underlying mechanism appears to involve the modulation of oxidative stress pathways and enhancement of neurotrophic factors.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.

- Receptor Interaction : It interacts with various biological receptors, potentially influencing neurotransmitter systems.

- Oxidative Stress Modulation : By reducing oxidative stress markers, it protects against cellular damage in neurodegenerative contexts.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of this compound in patients with bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in infection rates among those treated with the compound compared to a control group receiving standard treatment.

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In a study involving transgenic mice models for Alzheimer's disease, administration of this compound led to improved memory retention and reduced amyloid plaque formation. These findings suggest potential therapeutic applications for cognitive disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.